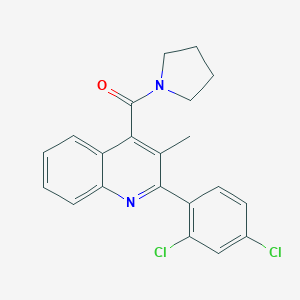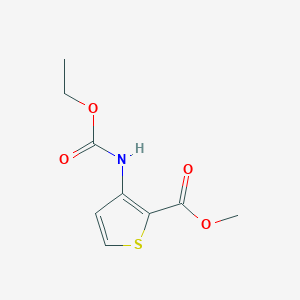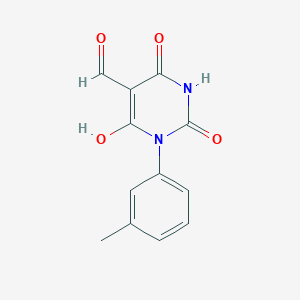![molecular formula C19H28N2O4S B448380 5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid](/img/structure/B448380.png)
5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid is a complex organic compound with a unique structure that includes a benzothiophene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzothiophene core, followed by functionalization to introduce the carbamoyl and oxopentanoic acid groups. Common reagents used in these reactions include organometallic reagents, oxidizing agents, and protecting groups to ensure selective reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzothiophene derivatives and related structures with carbamoyl and oxopentanoic acid groups. Examples include:
- 5-[[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid analogs with different substituents.
- Other benzothiophene-based compounds with similar functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial use.
Eigenschaften
Molekularformel |
C19H28N2O4S |
|---|---|
Molekulargewicht |
380.5g/mol |
IUPAC-Name |
5-[[3-carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H28N2O4S/c1-4-19(2,3)11-8-9-12-13(10-11)26-18(16(12)17(20)25)21-14(22)6-5-7-15(23)24/h11H,4-10H2,1-3H3,(H2,20,25)(H,21,22)(H,23,24) |
InChI-Schlüssel |
DRIAAKRDZOIYFB-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCC(=O)O |
Kanonische SMILES |
CCC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-cyano-3-methyl-5-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-2-carboxylate](/img/structure/B448300.png)
![6-Amino-4-[4-methoxy-3-(pyridin-2-ylsulfanylmethyl)phenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448301.png)
![6-Amino-4-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448303.png)

![4-{3-bromo-5-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B448305.png)
![3-(2-Ethylphenyl)-2-[(2-ethylphenyl)imino]-5-[(2-methoxy-1-naphthyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B448308.png)
![3-{[4-(Propoxycarbonyl)anilino]carbonyl}-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B448311.png)

![ETHYL 5-[(DIETHYLAMINO)CARBONYL]-4-METHYL-2-[(3-PYRIDYLCARBONYL)AMINO]-3-THIOPHENECARBOXYLATE](/img/structure/B448315.png)
![Ethyl 2-({[2-(4-bromophenyl)-4-quinolinyl]carbonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B448316.png)
![ethyl (2Z)-2-{1-[(3-methoxyphenyl)carbonyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene}-5-phenyl-1,3-dithiole-4-carboxylate](/img/structure/B448317.png)
![6-AMINO-4-[2-(BENZYLOXY)PHENYL]-3-(TERT-BUTYL)-2,4-DIHYDROPYRANO[2,3-C]PYRAZOL-5-YL CYANIDE](/img/structure/B448318.png)
![6-amino-4-{4-methoxy-3-[(pyridin-2-ylsulfanyl)methyl]phenyl}-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B448320.png)
